3-(butylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine is a synthetic organic compound belonging to the class of triazole derivatives. This compound features a triazole ring, a butylsulfanyl group, and a trifluoromethyl group, which contribute to its unique chemical properties and potential applications in various fields such as medicinal chemistry and agrochemicals. The molecular formula for this compound is CHFNS, with a molecular weight of 240.25 g/mol .
The synthesis of 3-(butylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine typically involves several key steps:
The reaction conditions often require careful control of temperature and pH to optimize yields and selectivity. Continuous flow reactors may be employed in industrial settings to enhance efficiency and scalability of production .
The structure of 3-(butylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine features:
The compound's SMILES notation is CCCS(=O)N1C(=NNC(=N1)C(F)(F)F)N
, which reflects its structural components .
3-(butylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation processes and lithium aluminum hydride for reductions. Reaction conditions typically involve controlled temperatures to minimize side reactions .
The mechanism of action for 3-(butylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine primarily involves its interaction with specific molecular targets:
The compound is characterized by:
Key chemical properties include:
Relevant data indicates that the trifluoromethyl group significantly enhances lipophilicity, aiding in membrane penetration for biological applications .
3-(butylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine has promising applications in several scientific fields:
The 1,2,4-triazole nucleus has evolved from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Early investigations in the mid-20th century focused on its stability and synthetic accessibility, but the discovery of systemic antifungal agents in the 1980s marked a paradigm shift. Fluconazole (1988) and itraconazole (1992) revolutionized antifungal therapy by replacing imidazole-based drugs, offering improved pharmacokinetics, reduced toxicity, and enhanced specificity for fungal cytochrome P450 enzymes [1] [5]. This breakthrough validated the 1,2,4-triazole scaffold as a "privileged structure" capable of delivering targeted bioactivity. Subsequent decades witnessed strategic exploitation of this core, culminating in diverse therapeutics spanning antimicrobial, anticancer, and central nervous system domains. The scaffold's versatility is exemplified by voriconazole (second-generation antifungal), anastrozole (aromatase inhibitor for breast cancer), and alprazolam (anxiolytic), each leveraging the triazole's hydrogen-bonding capability and metabolic stability [5] [6]. The rise of antimicrobial resistance has further intensified research into novel triazole derivatives, positioning this heterocycle at the forefront of drug discovery against multidrug-resistant pathogens [10].
Table 1: Clinically Approved 1,2,4-Triazole-Based Drugs
Drug Name | Therapeutic Category | Key Structural Features | Approval Era |
---|---|---|---|
Fluconazole | Antifungal | Bis-triazolyl propanol backbone | 1980s |
Itraconazole | Antifungal | Sec-butyl triazolyl side chain | 1990s |
Voriconazole | Antifungal | Fluoropyrimidine-triazole hybrid | 2000s |
Posaconazole | Antifungal | Extended furan-triazole scaffold | 2000s |
Anastrozole | Anticancer (aromatase inhibitor) | Tetramethyltriazole-cyanomethylbenzene | 1990s |
Letrozole | Anticancer (aromatase inhibitor) | Di-cyanophenyl-triazole core | 1990s |
Alprazolam | Anxiolytic | Fused triazolo-benzodiazepine system | 1980s |
Rilpivirine | Antiviral (NNRTI) | Cyano-vinyl-tetramethyltriazole | 2010s |
The 1,2,4-triazole ring (C₂H₃N₃) is a planar, electron-deficient, π-excessive heterocycle exhibiting tautomerism between 1H- and 4H- forms. Basicity parameters reveal a pKa of 10.26 for the triazolyl proton, enabling salt formation for solubility enhancement, while the ring nitrogen atoms (N1, N2, N4) serve as hydrogen bond acceptors, facilitating target interactions [2] [6]. Spectroscopically, characteristic ¹H-NMR signals appear at δ 7.92 (C3-H) and 8.85 ppm (C5-H) in methanol-d₄, and ¹³C-NMR resonances at δ 147.4 ppm for both C3 and C5 carbons, confirming symmetry in unsubstituted derivatives [2].
The metabolic resilience of the triazole ring stems from resistance to oxidative degradation and hydrolytic cleavage, conferring oral bioavailability superior to imidazole analogs. This stability enables strategic functionalization: N1-substitution enhances membrane permeability, C3-modification tunes electronic properties, and N4-amination introduces hydrogen-bond donors [5] [6]. Density functional theory (DFT) calculations indicate electron densities of 0.744 at C3/C5 positions, rendering them susceptible to nucleophilic substitution – a property exploited in prodrug designs [2]. Crucially, the triazole mimics peptide bonds and carboxylic acid bioisosteres, enabling target engagement while resisting enzymatic hydrolysis, a feature leveraged in protease inhibitors and metalloenzyme modulators [6] [8].
The trifluoromethyl (-CF₃) group is a linchpin in modern medicinal chemistry, with its integration into triazole derivatives driven by three synergistic effects: Lipophilicity enhancement (π=0.88), dramatically improving membrane penetration; Electron-withdrawing potency (Hammett σₘ=0.43), polarizing adjacent bonds to strengthen target binding; and Metabolic blockade by replacing oxidation-prone methyl groups [3] [7]. In triazoles, C5-trifluoromethylation increases antifungal potency 4-8 fold against Candida albicans by enhancing affinity for fungal lanosterol 14α-demethylase, as demonstrated by MIC comparisons of analogs [1] [3].
The butylsulfanyl (-S(CH₂)₃CH₃) moiety contributes complementary pharmacodynamic effects. Its flexible lipophilic chain occupies hydrophobic enzyme pockets inaccessible to rigid groups, while the thioether sulfur provides: 1) A hydrogen-bond acceptor, 2) Metal-coordination capability (e.g., with fungal CYP450 heme iron), and 3) Controlled oxidation to sulfoxide/sulfone metabolites for sustained release [2] [6]. Structure-Activity Relationship (SAR) studies reveal that butyl chain length optimizes hydrophobic interactions – propyl analogs show reduced binding, while pentyl derivatives suffer from metabolic ω-oxidation [6].
Table 2: Physicochemical Contributions of Substituents in Triazole Derivatives
Substituent | Parameter | Effect on Triazole Core | Biological Consequence |
---|---|---|---|
Trifluoromethyl (-CF₃) | Lipophilicity (log P +0.88) | Increases membrane permeability | Enhanced cellular uptake |
Electron-withdrawing (σₘ=0.43) | Polarizes C5-N4 bond, increasing electrophilicity | Strengthens enzyme binding | |
Steric bulk (Es≈-0.75) | Blocks metabolic oxidation at C5 | Prolongs half-life | |
Butylsulfanyl (-SBu) | Moderate lipophilicity (log P +1.2) | Extends into hydrophobic enzyme pockets | Improves target selectivity |
Polarizability | Coordinates metal ions via sulfur lone pairs | Inhibits metalloenzymes | |
Oxidation susceptibility | Forms sulfoxide/sulfone metabolites with varied activity | Modulates duration of action |
In 3-(butylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine, these groups synergize: The electron-deficient C5-(trifluoromethyl) triazole increases N4-amine nucleophilicity for DNA interaction, while the C3-butylsulfanyl chain intercalates into lipid bilayers or hydrophobic protein domains. This combination is particularly effective against Gram-positive bacteria (e.g., Staphylococcus aureus), where MIC values reach <0.046 µM in hybrid analogs, surpassing ciprofloxacin potency [5]. Molecular dynamics simulations confirm that the butylsulfanyl moiety anchors the molecule to membrane bilayers, positioning the triazole core for targeted protein inhibition [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1